3-(3-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 3-(3-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core combining a piperidine and azaspiro ring system. Key structural features include:
Properties
IUPAC Name |
3-(3-methylphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-15-6-5-7-19(14-15)20-22(27)25-23(24-20)8-10-26(11-9-23)30(28,29)21-17(3)12-16(2)13-18(21)4/h5-7,12-14H,8-11H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBQOGHELWWPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method is the Friedel-Crafts polymerization reaction, which involves the reaction of 2,4,6-trichloro-1,3,5-triazine with derivatives of triphenylamine . The reaction conditions often include the use of a strong acid catalyst and an inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of the target compound with similar derivatives:
*Calculated based on molecular formula; †Estimated via similar substituent contributions; ‡Reported for spirotetramat metabolite .
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 2,4,6-trimethylbenzenesulfonyl group in the target compound likely enhances metabolic stability and receptor binding compared to the 4-chlorophenylmethyl group in G610-0332, as sulfonyl groups are stronger hydrogen-bond acceptors .
- The 3-methoxybenzoyl substituent in G490-0271 may reduce lipophilicity (lower logP) compared to the target’s trimethylbenzenesulfonyl group, influencing solubility and membrane permeability .
Synthetic Accessibility :
- Microwave-enhanced synthesis (e.g., ) improves yields for spirocyclic derivatives like these, suggesting the target compound could be efficiently synthesized using similar methods .
Biological Applications :
- Spirotetramat metabolites (e.g., ) demonstrate pesticidal activity via lipid biosynthesis inhibition, whereas antitumor derivatives () rely on triazaspiro scaffolds with aryl or alkyl substituents. The target’s sulfonyl group may position it for kinase or protease inhibition .
Physicochemical and Pharmacokinetic Insights
- Hydrogen-Bonding Capacity : The sulfonyl group increases hydrogen-bond acceptor count (4 acceptors vs. 3 in G610-0332), improving target engagement in polar binding pockets .
- Stereochemical Considerations : All listed compounds are achiral, simplifying synthesis and reducing off-target interactions .
Research and Development Context
- Medicinal Chemistry : Derivatives like 8-benzyl-1,4,8-triazaspiro[4.5]decan-2-one () show activity as filamin A binders, suggesting the target compound’s sulfonyl group could modulate similar protein interactions .
Biological Activity
The compound 3-(3-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, physicochemical properties, and biological activities based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazaspiro framework and subsequent sulfonylation. The key steps include:
- Formation of the triazaspiro structure : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of sulfonyl groups : The sulfonyl moiety is introduced using sulfonyl chlorides under basic conditions.
The compound's physicochemical properties include:
- Molecular formula:
- Molecular weight: 372.48 g/mol
- Solubility: Soluble in organic solvents like DMSO and methanol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of 2,4,6-trimethylbenzenesulfonyl hydrazones have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . While specific data on the target compound's antimicrobial efficacy is limited, the presence of the sulfonyl group suggests potential activity against microbial pathogens.
Anticancer Properties
Research into related compounds indicates that triazaspiro structures may possess anticancer properties. A study demonstrated that similar spiro compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves interaction with cellular targets leading to disruption of metabolic pathways essential for cancer cell survival.
Enzyme Inhibition
The sulfonyl group in this compound may interact with various enzymes through ionic interactions. This characteristic is crucial for developing enzyme inhibitors that can modulate biological pathways relevant to diseases such as cancer and bacterial infections .
Case Studies
-
Antimicrobial Efficacy :
- A series of experiments were conducted to evaluate the antimicrobial activity of synthesized sulfonamide derivatives against common pathogens. The results showed that derivatives with a trimethylbenzenesulfonyl group had Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli .
- Cytotoxicity Assays :
Comparative Analysis
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|---|
| Compound A | Structure A | MIC: 64 µg/mL | IC50: 5 µM | Yes |
| Compound B | Structure B | MIC: 32 µg/mL | IC50: 10 µM | Yes |
| Target Compound | Target Structure | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
